HSF1B - 1196723-95-1

HSF1B

Catalog Number: EVT-507660
CAS Number: 1196723-95-1
Molecular Formula: C26H23Cl2N3O
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HSF1B is primarily derived from the human genome and is evolutionarily conserved across species. It is classified under the broader category of transcription factors and specifically as a heat shock factor. Its primary function is to regulate the expression of genes involved in the heat shock response, which includes various heat shock proteins that assist in protein folding and protection against cellular stress.

Synthesis Analysis

The synthesis of HSF1B can be approached through recombinant DNA technology, where the gene encoding HSF1B is cloned into an expression vector. The following steps outline a typical synthesis method:

  1. Gene Cloning: The HSF1B gene is amplified using polymerase chain reaction (PCR) techniques from cDNA or genomic DNA.
  2. Vector Insertion: The amplified gene is inserted into a plasmid vector that contains a promoter suitable for expression in host cells (e.g., bacterial or mammalian cells).
  3. Transformation: The recombinant plasmid is introduced into competent host cells (such as Escherichia coli or mammalian cell lines) via transformation or transfection methods.
  4. Protein Expression: Induction of protein expression occurs by adding specific inducers (e.g., IPTG for bacterial systems) to the culture medium.
  5. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags or GST-tags for efficient isolation.

Technical parameters such as temperature, pH, and induction time are crucial for optimizing protein yield and activity.

Molecular Structure Analysis

The molecular structure of HSF1B consists of several key domains:

  • DNA-Binding Domain: This region allows HSF1B to bind to specific sequences known as heat shock elements (HSE) in target gene promoters.
  • Activation Domain: This domain facilitates interaction with other transcriptional machinery to initiate transcription.
  • Trimerization Domain: HSF1B typically functions as a trimer; thus, this domain is essential for its oligomerization.

Structural analyses using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional arrangement of these domains and their interactions with DNA.

Chemical Reactions Analysis

HSF1B participates in various biochemical reactions primarily related to gene regulation:

  • Transcription Activation: Upon stress conditions (e.g., elevated temperatures), HSF1B undergoes conformational changes that lead to its trimerization and subsequent binding to HSEs on target genes.
  • Post-Translational Modifications: Phosphorylation and acetylation are common modifications that influence the activity and stability of HSF1B.
  • Interaction with Co-factors: HSF1B may interact with co-activators or repressors that modulate its transcriptional activity.

These reactions are essential for the timely expression of heat shock proteins under stress conditions.

Mechanism of Action

The mechanism of action of HSF1B involves several steps:

  1. Stress Detection: Cells detect stress signals (e.g., heat) that lead to activation of HSF1B.
Molecular Characterization of HSF1B in Transcriptional Regulation

Structural Determinants of DNA-Binding Specificity

The DNA-binding domain (DBD) of HSF1B adopts a highly conserved winged helix-turn-helix (wHTH) fold that specifically recognizes heat shock elements (HSEs) in target gene promoters. Structural analyses reveal that this domain contains a three-helix bundle (α1-α3) followed by a four-stranded antiparallel β-sheet that forms the characteristic "wing" structure [5] [10]. The DBD recognizes the pentameric sequence 5′-nGAAn-3′ through direct major groove interactions mediated primarily by residues in helix α3 ("recognition helix") [5]. A critical structural feature is the arginine-guanine bidentate hydrogen bonding system, where a conserved arginine residue (Arg113 in human HSF1) forms dual hydrogen bonds with the guanine base of the GAA core motif, establishing sequence-specific recognition [5].

HSF1B exhibits remarkable flexibility in accommodating diverse HSE architectures. Crystallographic studies demonstrate three distinct binding modes based on HSE arrangements: (1) Continuous inverted repeats (perfect HSE: nTTCnnGAAn), (2) Gapped arrangements (gap HSE: nGAAn[5bp]nGAAn), and (3) Stepped configurations (step HSE: nGAAn[5bp]nGAAn[5bp]nGAAn) [5]. The wing domain, previously considered structurally inert, plays crucial roles in mediating protein-protein interactions between adjacent DBDs and facilitating DNA bending through electrostatic contacts with the phosphate backbone [5] [9]. This structural plasticity enables HSF1B to bind approximately 4,000 genomic HSEs in C. elegans despite varying sequence configurations [9].

Table 1: Structural Features of HSF1B DNA-Binding Domain

Structural ElementFunctional RoleKey Interactions
Helix α3 (Recognition helix)Sequence-specific DNA recognitionBidentate H-bond with guanine base of GAA
Wing region (β2-β3 loop)Protein-protein interaction interfaceMediates cooperative binding between DBDs
Arginine residue (R113)Specificity for GAA coreDual hydrogen bonds with guanine
N-terminal extensionSpecies-specific regulationModulates DNA affinity in nematodes
Basic surface residuesDNA backbone contactsFacilitates DNA bending and electrostatic stabilization

The binding affinity of HSF1B to HSEs is significantly enhanced through cooperative interactions between multiple DBDs. Analytical ultracentrifugation studies with C. elegans HSF-1 DBD reveal that extended HSEs containing four or five nGAAn repeats exhibit positive cooperativity (Hill coefficient >1.5) with up to five DBDs binding simultaneously [9]. Promoters of highly inducible genes (e.g., hsp-16.48) frequently contain these extended HSE arrangements, suggesting that multimeric binding provides a structural mechanism for graded transcriptional responses. Interestingly, consensus HSEs with perfect architecture are not strictly required for functional binding, as demonstrated by the strong binding affinity to the dnj-12 promoter HSE despite its non-canonical sequence [9].

Oligomerization Dynamics and Trimerization Mechanisms

HSF1B transitions from an inactive monomeric state to a transcriptionally active trimer through carefully regulated oligomerization mechanisms. Under non-stress conditions, HSF1B exists predominantly as a monomer maintained by intramolecular interactions between leucine zipper domains LZ1-3 and LZ4 (also designated HR-A/B and HR-C) [3] [10]. Biophysical analyses reveal that this autoinhibited conformation masks the hydrophobic trimerization interfaces essential for oligomerization [3]. During proteotoxic stress, disruption of this intramolecular interaction exposes the hydrophobic heptad repeats within LZ1-3, enabling the formation of a stable three-stranded coiled-coil trimerization interface [3] [8].

The trimerization process exhibits concentration-dependent kinetics and requires specific sequence determinants within the leucine zipper domains. Mutagenesis studies demonstrate that substitution of hydrophobic residues at the "a" and "d" positions of the heptad repeat completely abrogates trimer formation and transcriptional activity [5]. Once formed, the HSF1B trimer exhibits remarkable stability with a dissociation constant (Kd) in the nanomolar range, as determined by analytical ultracentrifugation experiments [8]. This stable trimeric configuration positions the three DBDs in a triangular arrangement optimally spaced for cooperative interaction with consecutive nGAAn repeats in HSEs [5].

Table 2: Regulatory Interactions Governing HSF1B Oligomerization

Regulatory ComponentFunctional RoleMechanistic Impact
Hsp70 (Ssa1)Repression stabilizationBinds CE2 domain and N-AD, maintaining monomeric state
LZ1-3 domainTrimerization interfaceForms triple coiled-coil structure upon activation
LZ4 domainIntramolecular repressorMasks LZ1-3 through hydrophobic interactions
Post-translational modificationsStability modulationPhosphorylation regulates trimer dissociation kinetics
Chaperone titrationActivation triggerMisfolded proteins compete for Hsp70 binding

The oligomerization state is tightly regulated through interactions with molecular chaperones. Under basal conditions, the constitutively expressed Hsp70 isoform Ssa1 binds directly to both the C-terminal activation domain (CE2 site) and a novel N-terminal activation domain (N-AD site) of HSF1B [8]. This dual interaction maintains HSF1B in the inactive monomeric conformation. Biochemical assays demonstrate that Ssa1 interacts with HSF1B primarily through its substrate-binding domain (SBD) rather than the nucleotide-binding domain [8]. During proteotoxic stress, the accumulation of misfolded proteins redirects Ssa1 binding away from HSF1B, effectively derepressing the oligomerization capacity. This chaperone switch mechanism is evolutionarily conserved, as demonstrated by similar regulatory interactions observed in Lachancea kluyveri HSF1B [8].

Conformational Changes During Stress Activation

The transition from inactive monomer to transcriptionally active trimer involves precisely orchestrated conformational rearrangements in HSF1B. Under non-stress conditions, HSF1B adopts a compact, closed conformation stabilized by intramolecular interactions between the regulatory domain (RD) and both the DNA-binding domain and transactivation domains [3] [7]. Nuclear magnetic resonance (NMR) and fluorescence spectroscopy analyses reveal that this closed conformation specifically buries hydrophobic residues essential for trimerization and DNA binding [3]. Temperature-dependent circular dichroism studies demonstrate that HSF1B undergoes a biphasic unfolding transition with increasing temperature, with the first transition corresponding to the dissociation of the LZ1-3/LZ4 interaction at approximately 37°C [3].

The activation process involves two major conformational transitions: (1) Intramolecular unfolding: Heat-induced disruption of the LZ4-LZ1-3 interaction exposes trimerization interfaces and nuclear localization signals; and (2) Intermolecular association: Exposed hydrophobic surfaces drive trimer formation through coiled-coil interactions [3] [8]. This conformational switch simultaneously unmasks the transactivation domains, enabling recruitment of transcriptional co-activators. Fluorescence resonance energy transfer (FRET) studies tracking Trp169 position in LZ1-3 demonstrate a significant increase in distance between LZ1-3 and LZ4 domains during heat shock, confirming the large-scale structural reorganization [3].

Table 3: Conformational States of HSF1B During Activation

Conformational StateStructural FeaturesFunctional Consequences
Closed monomer (resting)Intramolecular LZ1-3/LZ4 interactionDNA-binding and trimerization interfaces masked
Open monomer (activated)Dissociated LZ domainsTrimerization interfaces exposed
Trimer (DNA-bound)Triangular DBD arrangementCooperative HSE binding with high affinity
Hyperphosphorylated trimerPhosphorylated regulatory domainEnhanced transcriptional activity and stability
Attenuated trimerRebound Hsp70Reduced DNA-binding affinity and cofactor recruitment

Post-translational modifications significantly modulate HSF1B conformational dynamics. During sustained stress, phosphorylation cascades mediated by MAPK pathways (at Ser326) and other kinases stabilize the open conformation and enhance nuclear retention [7] [8]. Conversely, acetylation by p300/CBP in the DBD reduces DNA-binding affinity by introducing electrostatic repulsion with the phosphate backbone [7]. The acetylation-mimicking mutation K80Q reduces DNA-binding affinity by 15-fold, demonstrating the profound impact of this modification on HSF1B conformation [7]. Deacetylases (SIRT1, HDAC7/9) counteract this effect, extending the dwell time of HSF1B on HSEs during prolonged stress [7].

The attenuation phase involves re-establishment of intramolecular interactions and chaperone binding. Fluorescence polarization assays reveal that Ssa1 rebinding to the transactivation domains occurs within 15 minutes post-stress, coinciding with transcriptional attenuation [8]. This rebinding triggers a conformational change that destabilizes the trimers through disruption of coiled-coil interactions, ultimately returning HSF1B to the monomeric resting state and completing the activation-attenuation cycle [8].

Properties

CAS Number

1196723-95-1

Product Name

HSF1B

IUPAC Name

N-[2,5-bis(4-chlorophenyl)pyrazol-3-yl]-4-butylbenzamide

Molecular Formula

C26H23Cl2N3O

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C26H23Cl2N3O/c1-2-3-4-18-5-7-20(8-6-18)26(32)29-25-17-24(19-9-11-21(27)12-10-19)30-31(25)23-15-13-22(28)14-16-23/h5-17H,2-4H2,1H3,(H,29,32)

InChI Key

YBESODXFBCCIIN-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

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